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molecular formula C21H20FN3O3 B8338416 [4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester

[4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester

Cat. No. B8338416
M. Wt: 381.4 g/mol
InChI Key: IFWPHNAASQHHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323562B2

Procedure details

Lactam 14 (14.42 g, 0.038 mol) was dissolved in hydrobromic acid in acetic acid (30%-32%, 140 ml). The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that was connected to an ethanolamine scrubber system. HPLC analysis indicated the completion of the reaction. Ice (30 g) was added to the reaction solution followed by addition of aqueous NaOH (327 ml, 10 M, 3.27 mol) while the temperature was maintained between 25° C. and 35° C. When addition of NaOH was complete, the pH was 10. The resulting solid was collected by filtration, washed with water (2×50 ml). The filter cake was then suspended in water (125 ml) and stirred for 2 hours. The solid was collected by filtration, washed with water (2×25 ml) and dried to afford 10.76 g of product (88% yield). 1H NMR (300 MHz, DMSO-d6) δ 2.577 (s, 3H), 3.053 (m, 2H), 3.406 (m, 2H), 4.159 (s, 2H), 7.36 (dd, 1H, J=2.4 Hz and J=9.3 Hz), 7.44 (dd, 1H, J=2.4 Hz and J=11.1 Hz), 7.63 (d, 2H, J=8.1 Hz), 7.70 (d, 2H, J=8.1 Hz), 8.265 (t, 1H, J=5.7 Hz), 11.77 (s, 1H). Exact mass calculated for C19H19FN3O: 324.1512. Found: 324.1497.
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
327 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[N:4]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[NH:14][C:15]3[CH:16]=[C:17]([F:27])[CH:18]=[C:19]4[C:25](=[O:26])[NH:24][CH2:23][CH2:22][C:21]=2[C:20]=34)=[CH:9][CH:8]=1)C.C(CN)O.[OH-].[Na+]>Br.C(O)(=O)C>[F:27][C:17]1[CH:18]=[C:19]2[C:25](=[O:26])[NH:24][CH2:23][CH2:22][C:21]3=[C:13]([C:10]4[CH:9]=[CH:8][C:7]([CH2:6][NH:4][CH3:3])=[CH:12][CH:11]=4)[NH:14][C:15]([CH:16]=1)=[C:20]23 |f:2.3|

Inputs

Step One
Name
Quantity
14.42 g
Type
reactant
Smiles
COC(N(C)CC1=CC=C(C=C1)C=1NC=2C=C(C=C3C2C1CCNC3=O)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Three
Name
Ice
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
327 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 25° C. and 35° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×50 ml)
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
FC=1C=C2C=3C(=C(NC3C1)C1=CC=C(C=C1)CNC)CCNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.76 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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